![molecular formula C7H7Br2N3 B2461911 6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2305252-82-6](/img/structure/B2461911.png)
6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a chemical compound with the CAS Number: 2305252-82-6 . It has a molecular weight of 292.96 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is 1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide has a molecular weight of 292.96 . It is a powder at room temperature . The compound’s density is predicted to be 1.76±0.1 g/cm3 .Scientific Research Applications
Antifilarial Evaluation
Imidazo[1,2-b]pyridazines, closely related to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, have been synthesized for antifilarial evaluation. However, these compounds did not exhibit significant antifilarial activity against specific infections in animal models (Mourad, Wise, & Townsend, 1992).
Pharmacological Activity
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acids have been synthesized and tested for various pharmacological activities, including anti-inflammatory, analgesic, and inhibitory effects on prostaglandin biosynthesis (Abignente et al., 1992).
Mannich Reaction and Synthesis Studies
The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, which are structurally similar to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, has been reported. These compounds were shown to undergo the Mannich reaction, a key process in synthetic organic chemistry (Lombardino, 1968).
Anti-Asthmatic Activities
Studies have explored the synthesis of imidazo[1,2-b]pyridazine derivatives and evaluated them for anti-asthmatic activities. Specifically, derivatives with certain substitutions were found to have potent activity in inhibiting bronchoconstriction in animal models (Kuwahara et al., 1996).
Antiproliferative Agents
Research into coumarin derivatives, which include imidazo[1,2-b]pyridazine analogs, has led to the synthesis of compounds with significant antitumor activity against specific cancer cell lines (Gomha, Zaki, & Abdelhamid, 2015).
Halogenation Studies
Halogenation of imidazo[1,2-b]pyridine derivatives, which is relevant to the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine, has been studied to understand different reaction pathways and outcomes (Yutilov et al., 2005).
Antiviral Activities
The synthesis of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives has been explored, with certain compounds showing potent inhibitory effects on the replication of specific viruses, contributing to antiviral research (Galtier et al., 2003).
Ring Transformation Studies
Research has been conducted on the transformation of oxazoles to fused imidazoles, providing new synthetic routes for derivatives of imidazo[1,2-b]pyridazine, which is significant for developing new synthetic methodologies (Sasaki, Ohno, & Ito, 1983).
Synthesis of Imidazo[1,2-a]pyridines
Efficient syntheses of methylimidazo[1,2-a]pyridines, which are structurally related to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, have been reported, contributing to the field of organic synthesis (Mohan, Rao, & Adimurthy, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCCNFPLQAAXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.